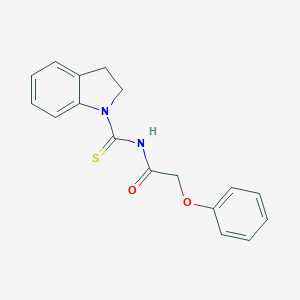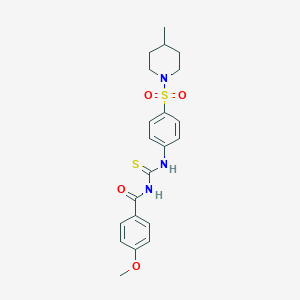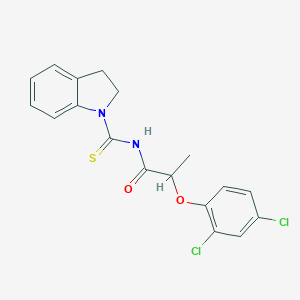![molecular formula C18H14N2O2S2 B467428 N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 642956-57-8](/img/structure/B467428.png)
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide, also known as PPhCTT, is a compound consisting of a thiophene ring with a carbamothioyl group and a 4-phenoxyphenyl group attached to it. It has a molecular formula of C18H14N2O2S2 and an average mass of 354.446 Da .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This process is carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of N-[(4-Phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide is characterized by a thiophene ring with a carbamothioyl group and a 4-phenoxyphenyl group attached to it. The molecular weight of the compound is 354.4g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-[(4-Phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide include three successive direct lithiations and a bromination reaction starting from thiophene . These lithiation reactions are carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, based on the reactivity of the electrophile .Physical And Chemical Properties Analysis
N-[(4-Phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide has a molecular formula of C18H14N2O2S2 and an average mass of 354.446 Da . Its mono-isotopic mass is 354.049683 Da .Mecanismo De Acción
Target of Action
Similar thiophene-2-carboxamide derivatives have been found to interact with various proteins and enzymes .
Mode of Action
It’s known that thiophene-2-carboxamide derivatives can exhibit antioxidant and antibacterial activities . The compound’s interaction with its targets likely results in changes to the target’s function, potentially inhibiting its activity .
Result of Action
Similar compounds have demonstrated significant inhibition activity, suggesting potential antimicrobial effects .
Propiedades
IUPAC Name |
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17(16-7-4-12-24-16)20-18(23)19-13-8-10-15(11-9-13)22-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZNWNLZQKZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide](/img/structure/B467381.png)
![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)
![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea](/img/structure/B467442.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)
